molecular formula C7H12ClNS B3109668 1-(Thiophen-2-yl)propan-1-amine hydrochloride CAS No. 174636-97-6

1-(Thiophen-2-yl)propan-1-amine hydrochloride

Cat. No.: B3109668
CAS No.: 174636-97-6
M. Wt: 177.7 g/mol
InChI Key: ZIODSNVYODEXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-yl)propan-1-amine hydrochloride is an organic compound that features a thiophene ring attached to a propanamine chain This compound is known for its structural similarity to methamphetamine, with the benzene ring replaced by a thiophene ring

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)propan-1-amine hydrochloride typically involves a multi-step process:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Thiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Major products from these reactions include thiophene-2-carboxylic acid and other thiophene-based compounds.

Scientific Research Applications

1-(Thiophen-2-yl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The compound functions primarily as a norepinephrine-dopamine reuptake inhibitor. It is more selective for norepinephrine than dopamine and exhibits negligible activity as a serotonin reuptake inhibitor. This mechanism involves the inhibition of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

1-(Thiophen-2-yl)propan-1-amine hydrochloride is structurally similar to methamphetamine and other amphetamines. its thiophene ring imparts unique properties:

These comparisons highlight the compound’s unique chemical structure and its implications for pharmacological activity.

Properties

IUPAC Name

1-thiophen-2-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIODSNVYODEXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-yl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-2-yl)propan-1-amine hydrochloride
Reactant of Route 3
1-(Thiophen-2-yl)propan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Thiophen-2-yl)propan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Thiophen-2-yl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(Thiophen-2-yl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.